Hydroxydoxorubicin
Description
Hydroxydoxorubicin, also referred to as doxorubicin hydrochloride (C₂₇H₂₉NO₁₁·HCl), is a semi-synthetic anthracycline antibiotic widely used in chemotherapy. It is a derivative of daunorubicin, modified by hydroxylation to enhance its therapeutic index . Structurally, it comprises a tetracyclic aglycone linked to an amino sugar, daunosamine, which facilitates DNA intercalation and topoisomerase II inhibition, leading to apoptosis in rapidly dividing cancer cells . This compound is clinically employed in regimens such as CHOP (cyclophosphamide, this compound, vincristine, and prednisone) for aggressive lymphomas, demonstrating comparable efficacy in HIV-positive and HIV-negative patients .
Properties
CAS No. |
73113-90-3 |
|---|---|
Molecular Formula |
C27H28O12 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H28O12/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,28-29,31,33,35-36H,6-9H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |
InChI Key |
HEQRYQONNHFDHG-TZSSRYMLSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |
Synonyms |
3'-deamino-3'-hydroxydoxorubicin 3'-deamino-4'-epi-3'-hydroxydoxorubin 3-DHD hydroxyrubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Mechanistic Differences
The anthracycline family includes daunorubicin, epirubicin, idarubicin, and liposomal doxorubicin. Key structural differences influence their pharmacological profiles:
- This compound vs. Idarubicin : The absence of the methoxy group in idarubicin increases cytotoxicity by improving DNA binding, whereas this compound’s methoxy group reduces potency but may mitigate toxicity .
- This compound vs. Liposomal Doxorubicin: Liposomal formulations exhibit lower cardiotoxicity but require complex bioequivalence testing due to nanoparticle heterogeneity .
Toxicity Profiles
- Cardiotoxicity : this compound induces dose-dependent cardiomyopathy (≥450 mg/m² cumulative dose) via iron-mediated oxidative stress . Liposomal formulations reduce this risk by 50% .
- Myelosuppression : All anthracyclines cause neutropenia, but idarubicin has higher hematologic toxicity due to prolonged tissue retention .
Regulatory and Pharmacokinetic Considerations
- Bioequivalence Standards: this compound generics require full characterization under EMA and FDA guidelines, while liposomal versions demand additional nanoparticle tracking .
- Metabolism: this compound is metabolized to doxorubicinol, a less active metabolite with prolonged half-life (20–48 hours), necessitating dose adjustments in hepatic impairment .
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